REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][C:8]([OH:10])=O.O=S(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-]>ClCCl>[S:1]1[CH:5]=[CH:4][C:3]2[C:8](=[O:10])[CH2:7][CH2:6][C:2]1=2 |f:2.3.4.5|
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Name
|
|
Quantity
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1.75 g
|
Type
|
reactant
|
Smiles
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S1C(=CC=C1)CCC(=O)O
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Name
|
|
Quantity
|
1.67 mL
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 12 h
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Duration
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12 h
|
Type
|
CUSTOM
|
Details
|
The system was quenched by dropwise addition of water (10 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organics were dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The title compound was purified by silica gel column chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C=C1)C(CC2)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |